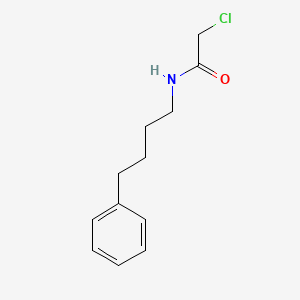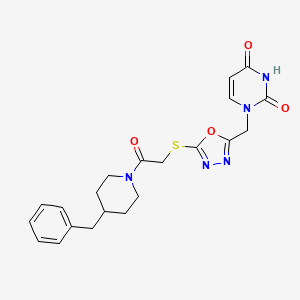
2-chloro-N-(4-phenylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-phenylbutyl)acetamide, more commonly known as CPBA, is a synthetic compound with a wide range of applications in scientific research. CPBA is used in a variety of experiments due to its unique properties, including its ability to act as a catalyst and its ability to act as a strong reducing agent. CPBA is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on 2-Chloro-N-(4-phenylbutyl)acetamide has led to novel methods for synthesizing related compounds. For example, Vorona et al. (2013) developed two novel methods for the preparation of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a compound with potential applications in neuroscience and pharmacology, utilizing haloacetamide in the synthesis process (Vorona et al., 2013). This research underscores the versatility of haloacetamides in synthesizing complex organic molecules.
Environmental and Health Implications
The comparative metabolism study of chloroacetamide herbicides and their metabolites by Coleman et al. (2000) sheds light on the environmental and health implications of chloroacetamides, including this compound. This study highlights the differences in metabolic pathways between humans and rats, providing insights into the potential risks and behaviors of these compounds in biological systems (Coleman et al., 2000).
Material Science and Catalysis
In material science, the development of amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for boosting acetaminophen degradation highlights the potential of using this compound derivatives in environmental applications. This research demonstrates the efficiency of amorphous materials in catalyzing the degradation of pharmaceutical contaminants in water, presenting a promising avenue for water treatment technologies (Qi et al., 2020).
Pharmacological Research
While this summary excludes direct applications in pharmacology, it's worth noting that the chemical properties and synthesis methods related to this compound contribute to broader research efforts in developing new drugs and understanding their mechanisms. Studies like those by Rani et al. (2014), which explore the anticancer, anti-inflammatory, and analgesic activities of synthesized acetamide derivatives, indirectly benefit from advancements in the synthesis and characterization of compounds like this compound (Rani et al., 2014).
Propriétés
IUPAC Name |
2-chloro-N-(4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYLPENIFFWWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2729996.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2729998.png)
![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2729999.png)
![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)


![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)

![2-Chloro-N-[2-(2-oxo-3H-indol-1-yl)ethyl]acetamide](/img/structure/B2730012.png)


![9-[(Pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B2730018.png)